REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].[Br:16][CH2:17][CH2:18]Br>CN(C=O)C>[Br:16][CH2:17][CH2:18][O:9][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[Cl:8] |f:1.2.3|
|
Name
|
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a reflux condenser and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water (20 mL) and chloroform (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with chloroform (3×20 mL)
|
Type
|
WASH
|
Details
|
washed twice with 10% sodium carbonate (20 mL) and once with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |